2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-19-11-7-6-10-17(19)21(26)22-14-15-24-20(25)13-12-18(23-24)16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAJCGZJUQWWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The synthesis begins with the preparation of the 6-oxo-3-phenylpyridazinone intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Alkylation: The pyridazinone intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the desired position.
Amidation: The final step involves the reaction of the ethylated pyridazinone with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization, chromatography, and distillation would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural framework suggests its potential as a lead compound in drug development. Its pyridazinone moiety is associated with various pharmacological activities, providing a basis for further medicinal chemistry optimization.
Potential Therapeutic Areas:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against bacteria such as E. coli and S. aureus. The presence of the pyridazine ring may enhance binding affinity to bacterial enzymes, increasing efficacy .
- Anti-inflammatory Activity : Sulfonamide derivatives exhibit anti-inflammatory properties, potentially inhibiting cyclooxygenase enzymes or modulating pro-inflammatory cytokines. In vivo studies have shown that related compounds can achieve substantial inhibition of inflammation markers .
- Anticancer Potential : The compound's structural characteristics allow it to target pathways involved in tumor growth and proliferation. Studies on similar pyridazine derivatives indicate mechanisms such as apoptosis induction and cell cycle arrest, which are crucial in cancer therapy .
Enzyme Inhibition Studies
The compound is being investigated for its ability to act as an enzyme inhibitor. The sulfonamide group is known for its role in inhibiting various enzymes, which could modulate biological pathways effectively. Molecular docking studies have revealed significant binding affinities towards specific receptors involved in inflammatory responses, indicating therapeutic potential .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of pyridazine derivatives similar to 2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against S. aureus, highlighting the compound's potential in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties of related compounds demonstrated that they could inhibit carrageenan-induced paw edema in rats by up to 94.69% at specific dosages. This suggests that compounds with similar structures may effectively reduce inflammation through various biochemical pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-chloro-2-methoxybenzenesulfonamide | Lacks pyridazine ring | Moderate antimicrobial activity |
| N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Lacks methoxy and chlorine substitutions | Reduced reactivity and specificity |
The unique combination of functional groups in this compound enhances its potential as a therapeutic agent compared to its analogs.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Moieties
The pyridazinone core distinguishes this compound from other benzamide derivatives. For example:
- EP 3 532 474 B1 derivatives : Include triazolopyridine or pyridazinyl groups, which may offer stronger binding to kinase targets due to nitrogen-rich heterocycles .
Substitution Patterns
The ethoxy group and pyridazinone-phenyl combination are critical for differentiating this compound:
- Thioether-linked benzamides (): Compounds like N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide replace the pyridazinone with thioether and thienyl groups, favoring interactions with cysteine residues in enzymes .
- Tetrahydroacridine-linked benzamides (): Larger aromatic systems (e.g., 3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)amino)benzamide) increase molecular weight and may hinder blood-brain barrier penetration compared to the target compound’s compact pyridazinone .
Table 1: Structural and Functional Comparison
Biological Activity
2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, with the CAS number 921825-43-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The molecular formula of this compound is , with a molecular weight of approximately 363.4 g/mol. The compound features a pyridazinone ring structure, which is known for its diverse biological activities.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, studies have demonstrated that related pyridazine derivatives can effectively reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1, which play crucial roles in chronic inflammatory conditions .
Table 1: Comparison of Cytokine Reduction by Pyridazine Derivatives
| Compound | TNF-alpha Reduction (%) | IL-1 Reduction (%) |
|---|---|---|
| 2-Ethoxy-N-(2-(6-oxo... | 93.8 | 98 |
| Benzofuran derivative | 85 | 90 |
| Celecoxib analogs | 75 | 80 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of NF-kB Pathway : The compound has been shown to suppress NF-kB activity in macrophage cells, leading to reduced inflammation .
- COX Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Case Studies
In a study involving osteoarthritis models, treatment with this compound resulted in marked improvements in joint health. Histopathological evaluations revealed normal joint architecture with minimal edema in treated groups compared to untreated controls .
Table 2: Histopathological Findings
| Treatment Group | Joint Architecture Status | Edema Level |
|---|---|---|
| Untreated | Abnormal | High |
| Low Dose (4.5 mg/kg) | Normal | Mild |
| High Dose (9 mg/kg) | Normal | Moderate |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound have not been extensively detailed in current literature; however, preliminary studies suggest favorable absorption and distribution characteristics. Safety assessments indicate that it does not exhibit significant cytotoxicity at therapeutic doses, making it a promising candidate for further research .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide?
Answer:
The synthesis typically involves coupling reactions between pyridazine intermediates and benzamide derivatives. For example:
- Step 1: Preparation of the pyridazine core (e.g., 6-oxo-3-phenylpyridazine) via cyclization of hydrazine derivatives with diketones or via oxidation of dihydropyridazines .
- Step 2: Functionalization of the pyridazine with an ethylamine side chain, often using nucleophilic substitution or reductive amination .
- Step 3: Condensation with 2-ethoxybenzoyl chloride under reflux conditions in aprotic solvents (e.g., dichloromethane or THF) to form the benzamide linkage.
- Purification: Normal-phase chromatography (silica gel) or reverse-phase HPLC is used to isolate the final product, as demonstrated in analogous benzamide syntheses .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography: Resolves the 3D structure, confirming the pyridazine ring conformation and substituent orientation, as seen in related pyridazine derivatives .
- NMR spectroscopy: H and C NMR identify the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH), aromatic protons, and amide carbonyl signals (δ ~165–170 ppm) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for the labile pyridazine-oxo group .
Advanced: How can computational modeling predict the compound’s interaction with kinase targets?
Answer:
- Molecular docking: Tools like AutoDock Vina or Schrödinger Suite model binding to kinase ATP pockets, leveraging the pyridazine ring’s hydrogen-bonding potential with catalytic lysine residues .
- Quantum mechanical calculations: Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
- MD simulations: Assess stability of ligand-target complexes over time, identifying key interactions (e.g., π-π stacking with phenyl groups) .
Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy data?
Answer:
- Pharmacokinetic profiling: Measure bioavailability using LC-MS/MS to detect metabolic instability (e.g., hydrolysis of the ethoxy group) .
- Tissue distribution studies: Radiolabel the compound to assess penetration into target organs, as seen in similar benzamide derivatives .
- Metabolite identification: Use hepatocyte incubations or microsomal assays to identify inactive/degraded products that explain reduced in vivo activity .
Advanced: What structure-activity relationship (SAR) strategies enhance the compound’s glucokinase activation potential?
Answer:
- Substituent modification: Replace the ethoxy group with methoxyethoxy to improve solubility, as demonstrated in analogues showing 2.5-fold higher glucose uptake in hepatocytes .
- Pyridazine optimization: Introduce electron-withdrawing groups (e.g., Cl or CF) at the phenyl ring to stabilize the oxo group and enhance hydrogen bonding with target enzymes .
- Side-chain engineering: Incorporate piperazine or thiophene moieties to modulate lipophilicity and target engagement, as seen in kinase inhibitor designs .
Intermediate: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Glucokinase activation: Measure glucose uptake in rat hepatocytes at 10 mM glucose, comparing activity to reference compounds like 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methyl pyridin-2-yl)-benzamide .
- Kinase inhibition: Use fluorescence polarization assays to screen against kinase panels (e.g., JAK2, EGFR) at 1–10 µM concentrations .
Intermediate: How does crystallographic data inform synthetic optimization?
Answer:
- Torsional angles: Adjust synthetic conditions to favor conformations observed in active analogues (e.g., planar pyridazine rings for better π-stacking) .
- Intermolecular interactions: Modify crystallization solvents (e.g., methanol vs. DMF) to improve crystal packing and yield, as shown in ethyl 2-(4-(4-chlorobenzyl)−3-methyl-6-oxopyridazin-1(6H)-yl)acetate studies .
Advanced: What strategies mitigate metabolic instability of the pyridazine-oxo moiety?
Answer:
- Isosteric replacement: Substitute the oxo group with a thione or methylene group to reduce susceptibility to enzymatic reduction .
- Prodrug design: Mask the oxo group as a phosphate ester, improving solubility and delaying metabolism until target tissue activation .
Basic: How is the compound’s purity validated for pharmacological studies?
Answer:
- HPLC-UV/ELSD: Achieve >98% purity using C18 columns with acetonitrile/water gradients, as standardized in kinase inhibitor research .
- Elemental analysis: Confirm stoichiometry (C, H, N) within ±0.4% of theoretical values .
Advanced: What in vivo models are appropriate for testing anti-inflammatory or metabolic effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
